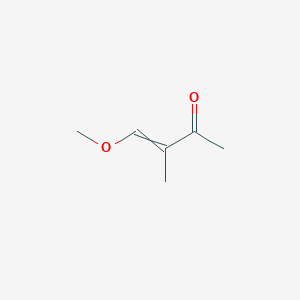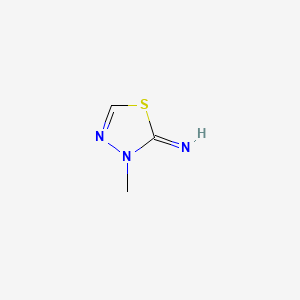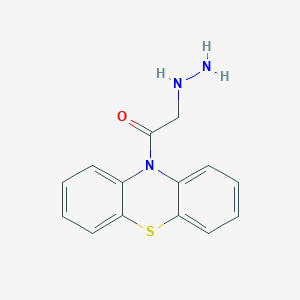![molecular formula C10H16O B14629987 [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde CAS No. 56270-99-6](/img/structure/B14629987.png)
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl or aryl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be achieved through several methods. One common method involves the oxidation of primary alcohols. For instance, the oxidation of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]methanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of aldehydes often involves the hydroformylation of alkenesThis method can be adapted for the production of this compound by using the appropriate starting materials and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde undergoes various chemical reactions, including:
Addition Reactions: The carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, forming secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane
Reduction: NaBH₄, LiAlH₄
Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Addition: Secondary or tertiary alcohols
Applications De Recherche Scientifique
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as its antimicrobial effects, which are thought to result from the disruption of microbial cell membranes and proteins .
Comparaison Avec Des Composés Similaires
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be compared with other similar compounds, such as:
α-Campholenic aldehyde: Similar structure but different stereochemistry.
α-Campholenal: Another name for the same compound.
γ-Campholene aldehyde: A positional isomer with different properties.
These compounds share similar chemical properties due to the presence of the aldehyde group but differ in their biological activities and applications.
Propriétés
Numéro CAS |
56270-99-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |
Clé InChI |
DHLICSPYERWBQX-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC([C@H](C1)CC=O)(C)C |
SMILES canonique |
CC1=CC(C(C1)CC=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
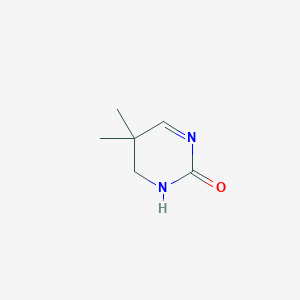


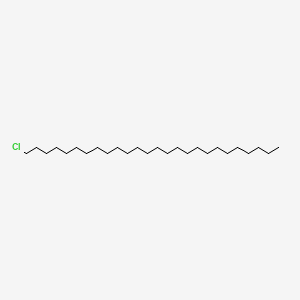
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
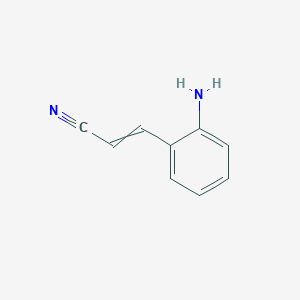

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

